3′-Hydroxy-8-O-methylretusin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3′-Hydroxy-8-O-methylretusin involves several steps, typically starting with the isolation of the compound from natural sources like Swartzia madagascariensis .
Industrial Production Methods
Industrial production of this compound is less common, and most of the compound is obtained through extraction from plant sources. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3′-Hydroxy-8-O-methylretusin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
3′-Hydroxy-8-O-methylretusin has several scientific research applications:
Mechanism of Action
The mechanism of action of 3′-Hydroxy-8-O-methylretusin involves the inhibition of topoisomerase activity, leading to DNA damage and cell death by apoptosis . It also inhibits the production of reactive oxygen species and nitric oxide in human neutrophils, suggesting its potential as an anti-inflammatory agent without causing an inflammatory response . The molecular targets and pathways involved include topoisomerase enzymes and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3′-Hydroxy-8-O-methylretusin include:
Genistein: Another isoflavonoid with similar anti-inflammatory properties.
Biochanin A: Known for its antioxidant and anti-inflammatory effects.
7,3′-Dihydroxy-8,4′-dimethoxyisoflavone: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties . Its ability to inhibit topoisomerase activity and reduce oxidative stress sets it apart from other similar compounds .
Properties
CAS No. |
53947-99-2 |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-6-3-9(7-13(14)19)11-8-23-16-10(15(11)20)4-5-12(18)17(16)22-2/h3-8,18-19H,1-2H3 |
InChI Key |
YYWSNCLFZSMGCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O)O |
melting_point |
212 - 213 °C |
physical_description |
Solid |
Synonyms |
7,3′-Dihydroxy-8,4′-dimethoxyisoflavone; 7-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one; 3'-Hydroxyretusin 8-methyl ether |
Origin of Product |
United States |
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